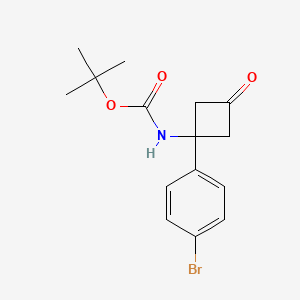

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Description

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSAGUKUTJZFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate synthesis pathway

Exploring Synthesis Pathways

I'm currently immersed in a comprehensive search for the synthesis of "tert-butyl ( 1-(4-bromophenyl)-3-oxocyclobutyl)carbamate" and similar structures. My focus is on uncovering the typical synthetic routes, starting materials, and essential intermediates. I'm homing in on the crucial reaction steps, such as the cyclobutane ring formation, to determine the most viable approach.

Analyzing Synthetic Routes Further

I'm now delving into the intricate details. I'm actively pinpointing key reaction steps like cyclobutane ring formation, and I am looking at detailed mechanisms, ideal conditions, and possible side reactions. I'm also searching for experimental procedures, characterization data, and yield information for the target or similar molecules. I'm also looking for theoretical principles.

Planning Detailed Approach

I've outlined the process now. I'm starting a broad search for the molecule's synthesis and related structures, focusing on common routes and intermediates. I'll break down the key steps, looking at mechanisms, and optimizing conditions. I'm also planning to find experimental data and theoretical explanations to fully back up the synthesis strategies. Then, I plan to create a guide including experimental protocols, detailed diagrams, and a comprehensive references section.

Analyzing Synthetic Routes

I've been digging into the synthesis of "tert-butyl (1-(4-bromophenyl )-3-oxocyclobutyl)carbamate." The initial search didn't hand me a ready-made recipe, but it did reveal some key building blocks. It seems a multi-step approach is the way to go, and I'm starting to map out the likely steps.

Refining Synthesis Strategy

Okay, so I've been dissecting the potential synthetic routes for "tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate." My search, though not providing a direct recipe, confirmed the need for a multi-step approach. I'm now honing in on the crucial carbamate formation, likely using tert-butyl carbamate, as well as the cyclobutane ring creation, with [2+2] cycloaddition emerging as a potential key reaction. I'm focusing on the conversion of a 3-hydroxycyclobutyl intermediate to the desired 3-oxocyclobutyl product.

Exploring Reaction Conditions

I've been gathering details to complete the synthesis route for "tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate." My thoughts have crystallized around the need for specific reaction conditions and reagents. I'm focusing on the conversion of the 3-hydroxycyclobutyl intermediate to the desired oxo-cyclobutyl, considering various oxidation strategies. I also need to find detailed procedures for the cyclobutane formation and carbamate protection steps, specifically for this molecule.

Synthesizing Detailed Route

I've been examining the available data to assemble a concrete synthetic route. I have confirmed that this synthesis is likely multi-step, as suspected. Key intermediates and reagents for the target molecule "tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate" have been found, including tert-butyl carbamate, 4-bromobenzaldehyde, and the "3-amino-3-(4-bromophenyl)cyclobutan-1-ol". I will build a step-by-step pathway using the collected puzzle pieces. My next focus is finding detailed experimental conditions.

Confirming Synthesis Pathway

I've made significant headway; the literature searches solidify a logical synthesis pathway. The availability of 3-(Boc-amino)cyclobutanone as a key intermediate dramatically streamlines the early stages of the proposed route, a real boon!

Solidifying Route Details

I have a concrete plan now. The Grignard addition of 4-bromophenylmagnesium bromide to 3-(Boc-amino)cyclobutanone seems very promising. This yields "tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate", a known PubChem compound. The final oxidation step, to generate the ketone, should be straightforward.

Refining Synthetic Approach

I've gathered further data, confirming a logical approach to synthesis. "3-(Boc-amino)cyclobutanone" is indeed commercially available, a significant boost! Adding 4-bromophenylmagnesium bromide to it would yield "tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate", a known PubChem compound. Standard oxidation should yield the target, though specific protocols are pending. I am now seeking Grignard and oxidation details, including suitable reagents.

Evaluating Reaction Steps

The literature review continues to provide strong support for the proposed pathway. I've now confirmed the commercial availability of "3-(Boc-amino)cyclobutanone," which is a substantial advantage. Adding 4-bromophenylmagnesium bromide to the ketone would yield "tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate," a known compound, and the final oxidation to generate the ketone target should be possible, although the precise protocols remain to be determined. I'm actively seeking specific experimental details now, including yields and characterization data. I am expanding my search to include similar substrates.

Developing the Reaction Path

I've got the skeleton of a synthesis laid out, beginning with that common cyclobutanone. Now, I'm digging into the nitty-gritty: finding and compiling those crucial experimental procedures for each individual step.

Pinpointing Reaction Procedures

I've sketched a two-step approach with commercially available starting materials. My current focus is to find detailed experimental procedures. Specifically, I need Grignard reaction protocols using 4-bromophenylmagnesium bromide with a ketone, and conditions compatible with a Boc group. For oxidation, Swern and DMP look promising. Now, the hunt is on for those specific, citable protocols. I need them to complete the whitepaper.

Physicochemical properties of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and chemical behavior of this compound (CAS No: 1199556-68-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven insights into the handling, characterization, and strategic application of this valuable synthetic building block. The guide details the compound's structural significance, methods for purity assessment, and its reactivity profile, establishing a foundational understanding for its effective use in complex synthetic workflows.

Introduction and Strategic Significance

This compound is a specialized chemical intermediate positioned at the intersection of several key motifs in modern medicinal chemistry. Its structure is not a random assortment of functional groups but a deliberate combination designed for versatility and utility in the synthesis of complex molecular architectures.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1][2] Its prevalence stems from its high stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[3][] This orthogonality allows for selective chemical transformations at other sites of the molecule without disturbing the protected amine. In drug development, the Boc group facilitates multi-step syntheses, which are essential for building complex pharmaceutical agents.[2]

-

The 3-Oxocyclobutane Core: The cyclobutane ring is a "strained" four-membered carbocycle that has gained significant traction as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl moieties.[5] This strained ring system can enhance molecular rigidity, improve metabolic stability, and increase aqueous solubility—all critical parameters in optimizing the pharmacokinetic profile of a drug candidate. The ketone functionality provides a reactive handle for further synthetic modifications, such as reduction to a hydroxyl group or formation of more complex heterocyclic systems.

-

The 4-Bromophenyl Moiety: The brominated phenyl ring serves a dual purpose. Firstly, it acts as a structural scaffold that can engage in specific interactions (e.g., hydrophobic, halogen bonding) within the binding pocket of a biological target. Secondly, and critically for synthetic utility, the bromine atom is a versatile functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. This allows for the late-stage diversification of molecular scaffolds, a powerful strategy in lead optimization.

The convergence of these three motifs makes this compound a valuable starting material for creating libraries of novel compounds, particularly in the development of kinase inhibitors, protease inhibitors, and other targeted therapeutics.[5][6]

Caption: Logical relationship between structural motifs and their strategic importance.

Core Physicochemical Properties

The fundamental properties of the compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and safety assessments.

| Property | Value | Source |

| IUPAC Name | tert-butyl [1-(4-bromophenyl)-3-oxocyclobutyl]carbamate | - |

| CAS Number | 1199556-68-7 | [7] |

| Molecular Formula | C₁₅H₁₈BrNO₃ | [7] |

| Molecular Weight | 340.217 g/mol | [7] |

| Purity | Typically ≥95% | [7] |

| Physical Form | Reported as a liquid; similar structures are often off-white solids. | [7] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Low aqueous solubility is predicted. | - |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following techniques are standard for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a sharp singlet integrating to 9 protons around 1.4 ppm for the tert-butyl group of the Boc protector; signals in the aromatic region (7.0-7.6 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring; and a series of complex multiplets in the 2.5-4.0 ppm range for the diastereotopic protons of the cyclobutane ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 15 carbon atoms, including a signal for the ketone carbonyl (~205 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the aromatic and cyclobutane ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 341.05 and a sodium adduct [M+Na]⁺ at m/z 363.03. A key diagnostic feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Chromatographic Purity Analysis

Chromatographic methods are essential for determining the purity of a sample and for monitoring reaction progress.

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique ideal for monitoring the consumption of starting material and the formation of product during a synthesis.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution, quantitative data essential for final purity confirmation and quality control.[8] A reversed-phase method is most suitable for a molecule of this polarity.

Experimental Protocols

The following protocols represent robust, field-tested methods for the analytical characterization of this compound.

Protocol for Purity Determination by HPLC

This method is designed to provide high-resolution separation of the main compound from potential impurities.[8]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

-

Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm (for the phenyl ring) and 254 nm.[8]

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: Hold at 95% B

-

30-31 min: Linear gradient from 95% to 5% B

-

31-35 min: Hold at 5% B (re-equilibration)

-

-

Caption: Standard workflow for HPLC purity analysis.

Chemical Reactivity and Stability

Understanding the reactivity of the molecule is key to its successful application in synthesis.

Stability and Deprotection of the Boc Group

The carbamate linkage is stable to most basic and nucleophilic reagents but is designed to be cleaved under acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process releases the free amine along with carbon dioxide.

Caption: Acid-catalyzed deprotection of the Boc group.

Reactivity of the Ketone and Bromophenyl Groups

-

Ketone Reduction: The 3-oxo group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol. This introduces a new stereocenter and a hydrogen-bond donor, which can be critical for biological activity.

-

Palladium Cross-Coupling: The 4-bromophenyl group is a prime substrate for reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), or Buchwald-Hartwig amination (with amines). This allows for the efficient installation of a wide variety of substituents at this position, making it a cornerstone for building structure-activity relationships (SAR) in a drug discovery program.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling procedures are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be established based on analogous chemical structures.[9][10][11][12]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[9][11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

-

Inhalation: Move person to fresh air.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[10] In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its physicochemical properties are dictated by the interplay between the acid-labile Boc group, the reactive cyclobutanone core, and the synthetically adaptable bromophenyl ring. A thorough understanding of its characterization, handling, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. This compound [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chempoint.com [chempoint.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Executive Summary

This compound, also known as tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, is a sophisticated chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture is distinguished by three key functional components: a strained, puckered cyclobutane core, a versatile 4-bromophenyl group, and a strategically placed, acid-labile tert-butyloxycarbonyl (Boc) protected amine. This unique combination of features imparts conformational rigidity and provides multiple handles for synthetic diversification, rendering it an exceptionally valuable building block. This guide provides a detailed examination of its molecular structure, physicochemical properties, and strategic applications, with a particular focus on its role in the synthesis of next-generation kinase inhibitors for high-value oncology targets such as KRAS.

The Cyclobutane Scaffold: A Resurgence in Medicinal Chemistry

Historically, the cyclobutane motif was often overlooked in drug design due to perceived synthetic challenges and inherent ring strain. However, modern synthetic methods have made these scaffolds more accessible, and medicinal chemists now increasingly leverage their unique properties.[1] The cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol, which forces it to adopt a non-planar, puckered conformation to relieve torsional strain.[1][2] This three-dimensional character is highly advantageous in drug development for several reasons:

-

Conformational Restriction: The rigid scaffold locks appended pharmacophores into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[2][3]

-

Metabolic Stability: It can serve as a metabolically robust bioisostere for more labile groups like alkenes or larger cyclic systems.[1][2]

-

Improved Physicochemical Properties: The introduction of a cyclobutane ring can reduce planarity and increase the fraction of sp³-hybridized carbons (Fsp³), often leading to improved solubility and pharmacokinetic profiles.[1][2]

-

Novel Vectorial Projection: It positions substituents in distinct vectors, allowing for the exploration of new chemical space within a protein's binding pocket.[1]

These characteristics make cyclobutane derivatives, such as the title compound, powerful tools for creating novel therapeutic agents with enhanced efficacy and drug-like properties.[4][5]

Molecular Structure and Physicochemical Properties

The strategic value of this compound lies in the interplay of its distinct structural components.

Structural Analysis

-

The 3-Oxocyclobutane Core: The central four-membered ring is functionalized with a ketone at the 3-position. This carbonyl group serves as a key reactive site for further modifications, such as reduction to a hydroxyl group to introduce a hydrogen bond donor/acceptor, or other nucleophilic additions. The ketone's electron-withdrawing nature also influences the reactivity of the ring.

-

The 1-(4-Bromophenyl) Substituent: This aromatic group provides a rigid anchor for π-stacking or hydrophobic interactions within a receptor active site. The bromine atom at the para position is a critical synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the late-stage introduction of molecular complexity.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[6][7] Its utility stems from its remarkable stability towards a broad range of nucleophilic and basic conditions, while being readily and cleanly cleaved under mild anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[6][7] This orthogonal stability is paramount in multi-step syntheses, allowing for selective reactions at other sites of the molecule before revealing the primary amine for subsequent coupling reactions.[8]

Physicochemical Data

The key quantitative properties of the molecule are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate | - |

| CAS Number | 1199556-68-7 | [9] |

| Molecular Formula | C₁₅H₁₈BrNO₃ | [9] |

| Molecular Weight | 340.22 g/mol | [9] |

| Appearance | Reported as a liquid or solid | [9] |

| Purity | Typically ≥95% | [9] |

Exemplary Spectroscopic Characterization

While definitive characterization requires experimental analysis, the expected NMR spectroscopic signatures can be predicted based on the molecular structure. These data are crucial for reaction monitoring and quality control.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | Boc -(CH₃)₃ | 1.4 - 1.5 (singlet, 9H) | Highly shielded, equivalent methyl protons of the tert-butyl group. |

| Cyclobutane -CH₂- | 2.5 - 3.5 (multiplets, 4H) | Protons on the strained ring, adjacent to carbonyl and quaternary carbons. | |

| Aromatic C-H | 7.4 - 7.6 (doublets, 4H) | Classic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring. | |

| Amine N-H | ~5.0 (broad singlet, 1H) | Carbamate proton, position can vary with solvent and concentration. | |

| ¹³C NMR | Boc -C (CH₃)₃ | ~28 | Shielded quaternary carbon of the tert-butyl group. |

| Boc -C H₃ | ~80 | Quaternary carbon of the carbamate ester. | |

| Cyclobutane C -N/Ar | ~60 | Quaternary carbon substituted with both the amine and phenyl ring. | |

| Cyclobutane -C H₂- | ~45-55 | Methylene carbons of the cyclobutane ring. | |

| Aromatic C -Br | ~122 | Carbon directly attached to bromine. | |

| Aromatic C -H | ~128-132 | Aromatic carbons. | |

| Aromatic C -C(quat) | ~140 | Quaternary aromatic carbon attached to the cyclobutane ring. | |

| Carbamate C =O | ~155 | Carbonyl of the Boc protecting group. | |

| Cyclobutane C =O | ~205-210 | Ketone carbonyl, highly deshielded. |

Synthetic Strategy and Methodologies

The synthesis of complex molecules like this compound requires a robust and logical workflow. The presence of multiple functional groups necessitates a protection-deprotection strategy to ensure regioselectivity.

Generalized Synthetic Workflow

A plausible synthetic pathway leverages commercially available cyclobutane precursors, such as 3-oxocyclobutanecarboxylic acid.[10][11] The workflow is designed to sequentially install the required functional groups while masking the reactive amine functionality until the final steps of a larger drug synthesis campaign.

Caption: A plausible synthetic workflow for the target molecule.

Key Experimental Protocol: N-Boc Protection

This step is fundamental to the overall strategy, ensuring the amine is masked during subsequent, potentially incompatible chemical transformations. The protocol below is a representative, self-validating procedure for this key step.

Objective: To protect the amine of a precursor like 3-aminocyclobutanone with a tert-butyloxycarbonyl (Boc) group.

Methodology:

-

Reaction Setup: Dissolve the amine precursor (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes at room temperature. The base scavenges the acid byproduct of the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent, dropwise to the stirring solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.[7]

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing them. Its structure is particularly well-suited for the synthesis of kinase inhibitors.

Case Study: A Scaffold for KRAS Inhibitors

The KRAS protein is a central node in cell signaling pathways (e.g., RAS/MAPK) that regulate cell growth and survival.[12] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal cancers, making it a "holy grail" target for oncology drug development.[12][13] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for its natural substrate, GTP.[12][14]

The breakthrough discovery of a covalent binding pocket in the KRAS G12C mutant has led to the approval of inhibitors like sotorasib and adagrasib.[12] This success has spurred intense efforts to target other mutations, such as G12D, which is prevalent in pancreatic cancer.[12][13]

The molecular structure of this compound is ideally suited for constructing these advanced inhibitors. The rigid cyclobutane core acts as a non-planar scaffold that projects the 4-bromophenyl group into a specific region of the protein, while the amine (after deprotection) serves as an attachment point for coupling to a core heterocyclic moiety that often binds in the main pocket.

Logical Workflow in Inhibitor Synthesis

The utility of the building block in a drug discovery program can be visualized as a logical progression from intermediate to final drug candidate.

Caption: Logical flow from building block to a final drug candidate.

This modular approach allows researchers to rapidly synthesize libraries of related compounds by varying the core heterocycle or by diversifying the bromophenyl group, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[13][15]

Conclusion

This compound is a masterful example of modern chemical design for pharmaceutical applications. Its structure is not a random assortment of atoms but a carefully considered architecture that provides solutions to long-standing challenges in medicinal chemistry. The strained cyclobutane ring offers a rigid, three-dimensional scaffold that enhances drug-like properties. The orthogonal Boc-protecting group facilitates controlled, multi-step synthetic routes, while the bromophenyl moiety opens the door to extensive late-stage diversification. Its demonstrated utility in the pursuit of inhibitors for high-priority targets like KRAS underscores its importance and guarantees its continued relevance for researchers and scientists dedicated to the discovery of novel therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [cymitquimica.com]

- 10. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Emergence of Amino-Cyclobutanes in Modern Medicinal Chemistry: A Technical Guide to Synthesis and Application

Abstract

The quest for novel molecular scaffolds that confer superior pharmacological properties is a central theme in drug discovery. Among saturated carbocycles, the cyclobutane ring has emerged as a uniquely powerful motif. Its distinct puckered geometry, inherent strain, and ability to act as a three-dimensional bioisostere for planar aromatic systems present compelling opportunities for medicinal chemists.[1][2] This technical guide provides an in-depth exploration of amino-substituted cyclobutanes, from the strategic rationale for their use to detailed synthetic methodologies and practical considerations for their incorporation into drug candidates. We will dissect key synthetic pathways, elucidate the principles of conformational control, and present case studies that underscore the transformative potential of this scaffold in overcoming common drug development hurdles such as metabolic instability and poor solubility.[2][3]

The Strategic Value of the Amino-Cyclobutane Scaffold

Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. While effective, these planar systems often introduce liabilities related to oxidative metabolism and off-target effects.[2] The strategic replacement of these moieties with saturated, three-dimensional structures—a concept known as bioisosterism—has become a cornerstone of modern drug design. The amino-cyclobutane unit is a premier example of a "rising star" in this area.[2]

A Three-Dimensional Bioisostere for Planar Rings

The core advantage of the cyclobutane ring lies in its ability to mimic the spatial orientation of substituents on an aromatic ring while introducing favorable physicochemical properties.[4]

-

Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric correlated with higher clinical success rates. Replacing a flat, sp²-rich phenyl ring with a saturated cyclobutane ring significantly increases Fsp³, which often leads to improved solubility and reduced non-specific binding.[2]

-

Enhanced Metabolic Stability: Aromatic rings are susceptible to metabolism by cytochrome P450 enzymes. The C-H bonds of a cyclobutane are generally less prone to oxidative metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[2]

-

Conformational Restriction: The puckered nature of the cyclobutane ring locks substituents into well-defined spatial vectors.[1][5] This conformational rigidity can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its biological target and improving selectivity.[3]

The following diagram illustrates the logical decision-making process when considering a cyclobutane bioisostere.

Comparative Physicochemical Properties

The theoretical advantages of this bioisosteric swap are borne out by empirical data. The table below summarizes a typical comparison between a parent aromatic compound and its cyclobutane analog.

| Property | Phenyl-Containing Compound | Cyclobutane-Containing Analog | Rationale for Improvement |

| Fsp³ Character | Low (~0.1-0.2) | High (>0.5) | Replacement of 6 sp² carbons with 4 sp³ carbons.[2] |

| Aqueous Solubility | Lower | Higher | Reduced π-π stacking interactions lead to better solvation.[4] |

| Metabolic Stability | Lower (Susceptible to oxidation) | Higher | Aliphatic C-H bonds are more resistant to CYP450 metabolism.[2] |

| Lipophilicity (LogP) | Higher | Lower | The disruption of the planar, lipophilic aromatic system typically reduces LogP. |

| Binding Affinity (Ki) | Variable | Maintained or Improved | The 3D vector positioning can enhance complementarity with the binding pocket.[2] |

Core Synthetic Strategies for Amino-Cyclobutanes

The synthesis of substituted cyclobutanes, once considered a significant challenge, is now accessible through a variety of robust and innovative chemical transformations. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.

Strain-Release Driven Synthesis: The Photoredox Cascade

A cutting-edge approach leverages the high ring-strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of complex cyclobutane scaffolds.[6] The photoredox-mediated radical strain-release/[6][6]-rearrangement cascade is a particularly elegant method for producing polysubstituted amino-cyclobutanes.[6]

This strategy combines visible-light photoredox catalysis with the unique reactivity of strained rings to construct non-natural amino acid scaffolds under mild conditions.[6]

Experimental Protocol: Photoredox Synthesis of a 1,1,3-Trisubstituted Cyclobutane

This protocol is a representative example based on the methodology described by Li, et al.[6]

-

Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α-silylamine (0.3 mmol, 1.5 equiv.), bicyclo[1.1.0]butane (BCB) (0.2 mmol, 1.0 equiv.), and the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%).

-

Degassing: Seal the tube with a septum, and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with argon.

-

Solvent Addition: Add 2.0 mL of anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile) via syringe.

-

Initiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (450-460 nm) and begin vigorous stirring. To prevent overheating, use a fan to maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (BCB) is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired polysubstituted amino-cyclobutane product.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography.

[2+2] Cycloaddition

The [2+2] cycloaddition is a classical and powerful method for forming four-membered rings.[6] In the context of amino-cyclobutanes, this often involves the reaction of an enamine or a related nitrogen-containing alkene with a ketene or another activated alkene. Photosensitized cycloadditions are also common, particularly for accessing specific stereoisomers.[7]

Michael Addition Strategies

For constructing β-amino acid cyclobutane derivatives, a tandem amidation/aza-Michael addition protocol has been developed.[8] This approach involves reacting a cyclobutene-1-carboxylic acid with a nitrogen nucleophile, which first forms an amide and then undergoes an intramolecular conjugate addition to furnish the trans-substituted cyclobutane ring.[8][9] This method is valuable for its operational simplicity and control over stereochemistry.

Conformational Analysis: The Key to Rational Design

Unlike flat aromatic rings, the cyclobutane scaffold is non-planar and exists in a dynamic equilibrium of puckered conformations.[1] Understanding and controlling this puckering is critical for rationally designing molecules where the amino group and other pharmacophoric features are precisely positioned for optimal target engagement.

The conformation of the ring can be studied using a combination of experimental techniques like NMR spectroscopy and X-ray diffraction, alongside computational methods such as DFT calculations and molecular dynamics simulations.[10] These studies reveal that substituents on the ring modulate the conformational preference, influencing the overall shape of the molecule.[10] For drug design, the goal is often to favor a conformation that mimics the bioactive state, thereby minimizing the entropic penalty upon binding.

Case Study: Cyclobutane-Based ACC Inhibitors

A compelling example of the cyclobutane scaffold's utility is in the development of novel allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in lipid metabolism and a target for nonalcoholic steatohepatitis (NASH).[11]

In a published study, researchers replaced a gem-dimethyl quaternary carbon in a known ACC inhibitor with a cyclobutane ring.[11] This strategic modification was designed to explore new chemical space while maintaining the crucial binding interactions.

Key Findings:

-

Potency: The lead cyclobutane-based compound, B1 , exhibited potent ACC1 and ACC2 inhibitory activity, with IC₅₀ values in the low nanomolar range, comparable to existing potent inhibitors.[11]

-

Structure-Activity Relationship (SAR): The study demonstrated that the cyclobutane ring successfully oriented the key pharmacophoric groups into the binding pocket, maintaining essential hydrogen bond and hydrophobic interactions.[11]

-

Pharmacokinetics: Compound B1 showed a favorable tissue distribution profile with higher concentrations in the liver (the target organ) and demonstrated excellent therapeutic efficacy in an in vivo NASH model.[11]

This case study validates the cyclobutane ring as an effective and powerful design element, capable of producing drug candidates with potent activity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Conclusion and Future Outlook

Amino-cyclobutane compounds represent a significant evolution in scaffold design for medicinal chemistry. Their ability to serve as three-dimensional, metabolically robust bioisosteres for traditional aromatic rings provides a powerful tool for overcoming long-standing challenges in drug development.[1][2] Advances in synthetic chemistry, particularly in strain-release and catalytic methods, have made these valuable motifs more accessible than ever.[6] As our understanding of conformational analysis and its impact on pharmacology deepens, the rational design and synthesis of novel amino-cyclobutane-containing therapeutics will undoubtedly continue to accelerate, paving the way for a new generation of safer and more effective medicines.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]

- 8. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of the 4-Bromophenyl Cyclobutane Scaffold

An In-depth Technical Guide to 4-Bromophenyl Substituted Cyclobutanes: Synthesis, Characterization, and Applications

In the landscape of modern chemical synthesis and drug discovery, the cyclobutane ring stands out as a motif of significant interest. Its inherent ring strain (approximately 26-27 kcal/mol) makes it a versatile synthetic intermediate, while its rigid, puckered three-dimensional structure offers unique opportunities for scaffold design in medicinal chemistry.[1][2][3] Unlike planar aromatic systems, the cyclobutane core provides a non-flat scaffold that can explore chemical space more effectively, a desirable attribute in the design of novel therapeutics.[1][4] The introduction of a 4-bromophenyl substituent to this core further enhances its utility, providing a key functional handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, characterization, and strategic applications of 4-bromophenyl substituted cyclobutanes for researchers, scientists, and professionals in drug development.

PART I: Core Synthetic Strategies for 4-Bromophenyl Cyclobutanes

The construction of the strained four-membered ring requires specific and often energetic approaches. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition of two alkene components.[5][6] This can be achieved through photochemical, thermal, or metal-catalyzed pathways.

Photochemical [2+2] cycloaddition is a powerful and historically significant method for forming cyclobutane rings.[7] The reaction typically proceeds through the photoexcitation of one alkene partner to its triplet state, which then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.[3] For the synthesis of 4-bromophenyl substituted cyclobutanes, 4-bromostyrene is a common and effective starting material.

The reaction's success often depends on the electronic properties of the alkene partners. While homodimerization is common, heterodimerization can be achieved, though it may lead to a mixture of regioisomers ("head-to-head" vs. "head-to-tail").[5] Intramolecular versions of this reaction are particularly valuable as they can offer high regio- and stereocontrol.[7]

Caption: Key synthetic routes to 4-bromophenyl cyclobutanes.

While photochemically-induced cycloadditions are common, thermal [2+2] cycloadditions are also a viable, albeit more selective, pathway.[8][9] These reactions are often limited to specific classes of alkenes, such as allenes or ketenes, due to the high activation energy required for the concerted, symmetry-forbidden pathway for simple alkenes.[9] A notable approach involves the reaction of alkenes with in situ-generated keteniminium salts, which can provide access to functionalized cyclobutanes.[10][11] For instance, the reaction of 4-bromostyrene with an allenoate can yield a 1,3-substituted cyclobutane derivative under simple and robust conditions.[12]

Protocol: Synthesis of Phenyl 2-(3-(4-Bromophenyl)cyclobutylidene)acetate via [2+2] Cycloaddition

This protocol is adapted from the procedure described by Conner & Brown (2016).[12]

1. Reagents and Materials:

-

Phenyl 2,3-butadienoate

-

4-Bromostyrene

-

Anhydrous Dichloroethane (DCE)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

2. Procedure:

-

To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add phenyl 2,3-butadienoate (1.0 equiv).

-

Add anhydrous DCE to dissolve the starting material.

-

Add 4-bromostyrene (1.2 equiv) to the solution.

-

Seal the vial and heat the reaction mixture at 80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 2% EtOAc/hexanes) to afford the desired 4-bromophenyl substituted cyclobutane product as a clear oil.[12]

Intramolecular Cyclization and Ring Expansion Strategies

Alternative strategies move beyond the direct cycloaddition of two separate components.

-

Intramolecular Cyclization: These methods involve the ring closure of a suitably functionalized linear precursor. For example, a copper hydride-catalyzed intramolecular hydroalkylation of a halide-tethered styrene can produce enantioenriched cyclobutanes.[6]

-

Ring Expansion: A powerful, stereospecific strategy involves the transition metal-catalyzed ring expansion of smaller ring systems, such as vinylcyclopropanes. This approach allows for the construction of highly substituted cyclobutanes with excellent control over stereochemistry.[13]

PART II: Structural Characterization and Analysis

Confirming the structure and stereochemistry of the synthesized cyclobutane is critical. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools. The protons on the cyclobutane ring typically appear in the aliphatic region (δ 1.5-3.5 ppm), with coupling constants that are highly dependent on their stereochemical relationship (cis vs. trans). The aromatic protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[14][15]

| Technique | Key Observables for 4-Bromophenyl Cyclobutanes | Reference |

| ¹H NMR | Aliphatic protons (δ 1.5-3.5 ppm), AA'BB' aromatic pattern (δ ~7.0-7.5 ppm) | [16] |

| ¹³C NMR | Aliphatic carbons (δ 20-50 ppm), Aromatic carbons (δ 120-140 ppm) | [16] |

| Mass Spec. | Molecular ion peaks at M+ and M+2 in ~1:1 ratio due to Br isotopes | [14][15] |

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive proof of structure, including the precise bond lengths, bond angles, and relative stereochemistry of all substituents.[17] This technique is the gold standard for unambiguously assigning the three-dimensional architecture of complex cyclobutane derivatives.[16][18][19]

PART III: Reactivity and Strategic Applications

The true value of 4-bromophenyl substituted cyclobutanes lies in their potential for further elaboration into more complex molecules for applications in drug discovery and materials science.

The 4-Bromophenyl Group as a Versatile Synthetic Handle

The bromine atom serves as an exceptionally useful point for synthetic diversification through palladium-catalyzed cross-coupling reactions. This allows for the direct installation of a wide array of functional groups onto the cyclobutane scaffold.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form new C-C bonds.[20]

-

Stille Coupling: Reaction with organostannanes.[21]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Ring-Opening and Rearrangement Reactions

The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to different carbocyclic or heterocyclic systems. [22][23]These transformations can be initiated thermally, photochemically, or with Lewis acids, leading to a diverse array of molecular architectures from a common cyclobutane precursor. [24]

Applications in Medicinal Chemistry and Drug Development

The cyclobutane motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles. [1][4]

-

Aryl Group Bioisostere: The 1,3-substituted cyclobutane ring can act as a non-planar bioisostere for para-substituted benzene rings. [12]This substitution can improve metabolic stability, reduce planarity, and alter solubility, often leading to more favorable ADME (absorption, distribution, metabolism, and excretion) properties. [1]* 3D Scaffolding: The rigid, puckered nature of the cyclobutane ring allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. [1][12]The 4-bromophenyl group provides the initial vector for building out this complexity. Compounds like 3-(4-Bromophenyl)cyclobutanol are valuable intermediates for creating these complex scaffolds. [25][26]* Increased Csp³ Character: There is a growing trend in drug discovery to move away from flat, aromatic-heavy molecules towards compounds with greater three-dimensionality (higher Csp³ character). 4-Bromophenyl substituted cyclobutanes are ideal starting points for this "escape from flatland," offering a path to novel, patentable chemical space. [2][27]

Conclusion and Future Outlook

4-Bromophenyl substituted cyclobutanes are more than mere chemical curiosities; they are strategic building blocks that bridge the gap between simple starting materials and complex, high-value molecules. The synthetic accessibility of this scaffold, primarily through robust [2+2] cycloaddition reactions, combined with the exceptional versatility of the bromo-aryl handle, ensures their continued relevance. For researchers in organic synthesis, they offer a platform for methodological innovation. For drug development professionals, they provide a validated scaffold for creating next-generation therapeutics with improved physicochemical and pharmacological properties. As the demand for novel, three-dimensional molecular architectures grows, the strategic application of 4-bromophenyl substituted cyclobutanes is poised to play an increasingly important role in shaping the future of chemistry and medicine.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutane synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one (C12H13BrO) [pubchemlite.lcsb.uni.lu]

- 15. 4-Bromophenyl ether [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Cas 1183047-51-9,3-(4-BroMophenyl)cyclobutanol | lookchem [lookchem.com]

- 26. 3-(4-Bromophenyl)cyclobutanol [myskinrecipes.com]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane: Synthesis, Commercial Availability, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The unique structural architecture of this molecule, featuring a strained cyclobutane ring, a Boc-protected amine, and a synthetically versatile bromophenyl group, positions it as a valuable intermediate in the synthesis of complex bioactive molecules. This guide delves into its commercial availability, outlines a plausible synthetic strategy, discusses its critical role in medicinal chemistry, particularly in the development of kinase inhibitors, and provides detailed experimental protocols for its handling and derivatization.

Introduction: The Strategic Value of a Unique Scaffolding

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can explore new chemical space and interact with biological targets in unique ways is ever-present. 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane (Figure 1) has emerged as a compound of significant interest due to the convergence of several key structural features. The rigid, three-dimensional nature of the cyclobutane core offers a distinct advantage over more traditional flat, aromatic structures, often leading to improved metabolic stability and target engagement.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, allowing for controlled, stepwise elaboration of the molecule.[1] This protection is stable under a variety of conditions yet can be removed selectively, providing a handle for further functionalization.[2] The 4-bromophenyl substituent is not merely a placeholder; it serves as a reactive handle for a multitude of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities to modulate a compound's pharmacological profile.

This guide will provide an in-depth analysis of this valuable building block, from its commercial acquisition to its strategic deployment in the synthesis of potential therapeutics.

Commercial Availability: Sourcing a Key Intermediate

This compound is commercially available from a range of specialized chemical suppliers. This accessibility is a critical factor for research and development, as it allows for the rapid initiation of synthetic campaigns without the need for lengthy in-house synthesis of the core scaffold. A summary of typical commercial offerings is presented in Table 1.

Table 1: Commercial Availability of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Various Fine Chemical Providers | 1199556-68-7 | C₁₅H₁₈BrNO₃ | 340.22 g/mol | ≥95% |

Data compiled from publicly available supplier information.

Researchers are advised to request a certificate of analysis from their chosen supplier to confirm the purity and identity of the material before use.

Synthetic Strategy: A Plausible Pathway

While readily available commercially, understanding the synthetic rationale behind this compound provides valuable insight into its chemical properties and potential impurities. A plausible and convergent synthetic approach is outlined below. The synthesis of related 3-oxocyclobutanecarboxylic acid, a key precursor, has been described in the patent literature, often starting from readily available materials like acetone, bromine, and malononitrile.[3]

The core of the target molecule can be constructed through a multi-step sequence that leverages well-established organic transformations.

Figure 2: Plausible synthetic workflow for this compound.

The causality behind this proposed pathway lies in its modularity. The 4-bromophenyl and Boc-amino moieties can be introduced through a key carbon-carbon or carbon-nitrogen bond-forming reaction, followed by the construction or modification of the cyclobutane ring. The ketone functionality is often introduced towards the end of the synthesis to avoid unwanted side reactions.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The unique topology of this compound makes it an attractive scaffold for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of selective kinase inhibitors is a major focus of modern drug discovery.[5]

The 1-amino-1-aryl-3-oxocyclobutane core can serve as a versatile template for engaging with the ATP-binding site of kinases. The Boc-protected amine, once deprotected, provides a vector for introducing functionalities that can interact with the hinge region of the kinase, a common strategy for achieving potent and selective inhibition. The 4-bromophenyl group can be elaborated through cross-coupling reactions to extend into solvent-exposed regions of the active site, allowing for the fine-tuning of potency and pharmacokinetic properties.

Figure 3: Strategic application in kinase inhibitor design.

The rationale for this approach is rooted in structure-based drug design principles. By using the cyclobutane core to orient key pharmacophoric elements in a defined three-dimensional space, medicinal chemists can achieve a higher degree of pre-organization for binding to the target kinase, potentially leading to improved potency and selectivity.

Experimental Protocols: A Guide to Practical Application

The following protocols are provided as a guide for the handling and derivatization of this compound. These are intended for use by trained professionals in a laboratory setting.

Protocol for Boc Deprotection

The removal of the Boc protecting group is a crucial step in utilizing this building block for further synthesis. A standard and reliable method involves treatment with a strong acid.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 1-amino-1-(4-bromophenyl)-3-oxocyclobutane hydrochloride.

Rationale for Experimental Choices:

-

4M HCl in 1,4-Dioxane: This is a standard reagent for Boc deprotection that is strong enough to efficiently cleave the carbamate without causing significant side reactions.[6]

-

Anhydrous Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt, facilitating easy isolation of the product.

Protocol for Suzuki Cross-Coupling

The 4-bromophenyl group is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

2M aqueous sodium carbonate solution

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

-

Add toluene, followed by the 2M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Pd(PPh₃)₄: A common and effective palladium catalyst for Suzuki cross-coupling reactions.[7]

-

Aqueous Sodium Carbonate: Acts as a base to activate the boronic acid for transmetalation to the palladium center.

-

Toluene: A suitable solvent for this type of reaction, allowing for the necessary reflux temperatures.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a strategically designed building block with significant potential in medicinal chemistry. Its commercial availability, coupled with its unique structural features, provides a powerful platform for the synthesis of novel and complex molecules. The ability to leverage the Boc-protected amine and the reactive bromophenyl group through well-established synthetic protocols allows for the systematic exploration of structure-activity relationships. As the quest for new therapeutics continues, the judicious use of such advanced intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC deprotection [ms.bzchemicals.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

A Senior Application Scientist's Guide to Sourcing tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate for Drug Development

Executive Summary

This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on the sourcing of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate (CAS No. 1211527-37-3). This versatile building block is of increasing interest due to its unique three-dimensional cyclobutane scaffold, a motif that offers significant advantages in modern medicinal chemistry for improving compound properties. We will explore the strategic importance of this intermediate, detail critical quality attributes for vendor qualification, provide a comparative framework for supplier selection, and outline a robust workflow for procurement and in-house validation. The objective is to empower scientific teams to make informed, efficient, and scientifically sound sourcing decisions that ensure the integrity and reproducibility of their research and development programs.

Introduction: The Strategic Value of a 3D Scaffold

In contemporary drug discovery, moving beyond flat, aromatic systems is a key strategy for improving physicochemical properties and finding novel intellectual property space. The cyclobutane ring, once considered synthetically challenging, is now a highly valued scaffold.[1][2] Its puckered, three-dimensional structure provides conformational restriction and presents substituents in precise vectors, which can lead to enhanced binding affinity and selectivity for protein targets.[1][3]

The molecule at the center of this guide, tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, is a particularly powerful building block for several reasons:

-

Cyclobutane Core: Offers a rigid, sp³-rich framework, which is increasingly correlated with success in clinical development.[3]

-

4-Bromophenyl Group: Serves as a versatile synthetic handle, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build out the molecule.[4]

-

Boc-Protected Amine: A standard and reliable protecting group in organic synthesis, allowing for late-stage deprotection and functionalization, common in the construction of compound libraries.[5]

-

Oxo Group: The ketone functionality provides an additional reactive site for modifications such as reductive amination or olefination.

Given its utility, sourcing this intermediate with unimpeachable quality is not a trivial logistical step but a foundational requirement for the success of a research program.

Caption: Key functional components of the title compound.

Section 1: Critical Quality Attributes & Specification Analysis

When evaluating a potential supplier, the Certificate of Analysis (CoA) is your primary data source. However, a senior scientist must look beyond the pass/fail checkmarks and understand the implications of each metric.

1.1 Identity and Purity:

-

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): This is non-negotiable for identity confirmation. The spectra should be clean and all peaks assignable to the expected structure. Pay close attention to the aromatic region for the characteristic pattern of a 1,4-disubstituted benzene ring and the aliphatic region for the cyclobutane protons. Any significant unassigned peaks are red flags for impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The report should show a clear parent ion peak corresponding to the expected mass.

-

Purity by HPLC/LC-MS: A purity level of ≥97% is generally recommended for early-stage discovery. For later-stage development, ≥98.5% is preferable. It is crucial to request the chromatogram itself, not just the reported number. Look for the peak shape and the presence of any minor impurity peaks. Understanding the impurity profile can prevent downstream synthesis failures.

1.2 Stereochemistry: The target molecule possesses a stereocenter at the C1 position of the cyclobutane ring. It is most commonly supplied as a racemate. If your synthesis requires a specific enantiomer, this will necessitate sourcing a stereochemically pure version or performing a chiral separation, significantly impacting cost and lead time. Always clarify the stereochemical status with the supplier.

1.3 Physical Properties:

-

Appearance: Should be a white to off-white solid. Any significant deviation (e.g., yellow, brown) could indicate degradation or impurities.

-

Solubility: Practical information on solubility in common organic solvents (e.g., DCM, EtOAc, DMSO) is vital for planning reactions.

Section 2: Supplier Landscape: A Comparative Overview

The market for specialized chemical intermediates is diverse, ranging from large multinational corporations to smaller, specialized labs. The choice of supplier often depends on the required scale, timeline, and documentation level. The following table provides a comparative framework for evaluating potential suppliers.

| Supplier Category | Typical Purity | Scale | Documentation | Best For |

| Major Global Distributors | ≥97% | mg - 10s of g | Standard CoA, SDS | Rapid access to small quantities for initial screening. |

| Specialty Building Block Suppliers | ≥98% | g - 100s of g | Detailed CoA with spectra, potential for custom synthesis. | Lead optimization, scale-up studies. |

| Contract Research/Manufacturing | Custom (≥99%) | kg - metric ton | Full analytical package, process documentation. | Pre-clinical and clinical development. |

Note: This table is a generalized framework. Specific offerings should be verified directly with each vendor.

Section 3: The Procurement & Qualification Workflow

A robust internal process for sourcing and validating critical reagents is the bedrock of reproducible science. Simply ordering from a catalog is insufficient. As a best practice, we advocate for a multi-step qualification process.

Caption: A workflow for procuring and qualifying chemical reagents.

Step-by-Step Protocol for In-House QC Validation:

-

Visual Inspection: Upon receipt, visually inspect the material for correct labeling, container integrity, and physical appearance consistent with the supplier's description.

-

Documentation Check: Ensure the received CoA matches the lot number on the container and the specifications quoted.

-

Confirmatory Analysis (Mandatory):

-

Prepare a small sample (~5-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Causality: This step is critical. It provides independent verification of the molecule's identity and purity, mitigating the risk of using a mislabeled or contaminated reagent that could derail weeks of research.

-

Compare the acquired spectrum against the supplier's data or a known reference. Verify that all key shifts are present and integrations are correct.

-

-

Release or Reject:

-

If the in-house analysis confirms the identity and purity, the lot is formally "released" for use in the laboratory.

-

If discrepancies are found, immediately quarantine the material and contact the supplier's technical support with your data to resolve the issue.

-

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While this specific compound does not have extensive toxicology data, the functional groups present suggest a cautious approach.

-

Hazard Profile: Based on related structures, potential hazards include skin, eye, and respiratory irritation.[6][7] Always consult the supplier's Safety Data Sheet (SDS) for the most current information.[8]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or powder.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C to ensure long-term stability.

Conclusion

The selection and qualification of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate is a critical control point in any drug discovery project that utilizes it. By moving beyond a simple catalog purchase and adopting a rigorous scientific approach to sourcing—one that emphasizes understanding the molecule's strategic value, scrutinizing quality attributes, and performing independent validation—research teams can significantly enhance the reliability and reproducibility of their results. This diligence is an essential, albeit often overlooked, component of scientific integrity and is fundamental to accelerating the path from laboratory concept to therapeutic reality.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. orgsyn.org [orgsyn.org]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

The Strategic Deployment of Boc-Protected Amino Cyclobutanes in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, often leading to enhanced biological activity, improved metabolic stability, and desirable physicochemical properties.[3] This guide provides an in-depth technical exploration of Boc-protected amino cyclobutanes, versatile and highly valuable building blocks that have become indispensable in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. We will delve into the strategic advantages of the tert-butyloxycarbonyl (Boc) protecting group, dissect key synthetic methodologies for accessing these building blocks with high stereocontrol, and showcase their application in the construction of innovative pharmaceutical agents.

The Ascendancy of the Cyclobutane Scaffold in Drug Discovery

The underutilization of cyclobutanes in early drug discovery was largely due to perceived instability and a lack of robust synthetic methods.[3] However, contemporary organic synthesis has overcome many of these challenges, revealing the significant advantages offered by this four-membered ring. Unlike flexible aliphatic chains, the puckered conformation of the cyclobutane ring restricts the rotational freedom of appended functional groups, which can lead to a lower entropic penalty upon binding to a biological target.[1] This conformational rigidity can also shield a molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.[4]

The introduction of an amino group to the cyclobutane core further expands its utility, providing a crucial handle for the introduction of diverse functionalities and for mimicking peptide backbones.[4][5] When this amino group is protected with a Boc group, it creates a stable, yet readily cleavable, building block perfectly suited for multi-step synthetic campaigns.[6]

The Boc Protecting Group: A Pillar of Modern Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in organic synthesis, and for good reason.[6][7] Its widespread adoption stems from a combination of factors that make it nearly ideal for the protection of nucleophilic and basic amino functionalities.

Key Advantages of the Boc Group:

-

Stability: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[8] This robustness allows for extensive chemical transformations on other parts of the molecule without premature deprotection of the amine.

-

Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][9] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern protecting group strategy in complex synthesis.[8]